molecular formula C30H32N2 B2902885 N,N,N',N'-Tetrabenzylethylenediamine CAS No. 57693-32-0

N,N,N',N'-Tetrabenzylethylenediamine

Cat. No.: B2902885
CAS No.: 57693-32-0
M. Wt: 420.6
InChI Key: OEOVMYVAKUPUBK-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetrabenzylethylenediamine (C₃₀H₃₂N₂; molecular weight: 420.600 g/mol) is a flexible bidentate ligand with a central ethylenediamine backbone substituted by four benzyl groups. It is widely used in coordination chemistry to synthesize outer-sphere adducts, particularly in hybrid metal-organic materials (MOFs) . Key identifiers include its ChemSpider ID (489745) and synonyms such as 1,2-ethanediamine, N,N,N',N'-tetrabenzyl- .

The compound exhibits polymorphism, existing in three distinct solid-state phases (α, β, γ) under varying crystallization conditions :

  • Lα-phase: Triclinic system (space group P1̄), Z′ = 0.5, stabilized by C–H⋯π interactions (d = 3.668 Å) and π-stacking .
  • Lβ-phase: Triclinic system (space group P1̄), Z′ = 0.5, higher stability (sublimation energy ~1.5 kcal/mol lower than α-phase) due to optimized C–H⋯π distances (3.630 Å) and reduced repulsive interactions .
  • Lγ-phase: Monoclinic system (space group C2/c), Z′ = 2, metastable with lower density (1.105 g/cm³) and packing efficiency (69.6%) .

Thermodynamic stability follows Lβ > Lα > Lγ, as confirmed by DFT calculations and experimental sublimation energies .

Properties

IUPAC Name

N,N,N',N'-tetrabenzylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2/c1-5-13-27(14-6-1)23-31(24-28-15-7-2-8-16-28)21-22-32(25-29-17-9-3-10-18-29)26-30-19-11-4-12-20-30/h1-20H,21-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOVMYVAKUPUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrabenzylethylenediamine typically involves the reaction of ethylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of ethylenediamine attack the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetrabenzylethylenediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetrabenzylethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N,N’,N’-Tetrabenzylethylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrabenzylethylenediamine involves its ability to act as a ligand and form complexes with metal ions. The compound’s nitrogen atoms coordinate with metal centers, stabilizing the metal ion and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications .

Comparison with Similar Compounds

Comparison with Similar Ethylenediamine Derivatives

Structural and Functional Comparisons

The table below contrasts N,N,N',N'-Tetrabenzylethylenediamine with analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications Stability Notes
This compound Four benzyl groups 420.60 Polymorphic (α, β, γ phases); Z′ = 0.5–2; used in second-sphere metal adducts MOFs, hybrid materials, crystallization studies β-phase most stable; γ metastable
N,N,N',N'-Tetramethylethylenediamine (TEMED) Four methyl groups 116.21 Non-polymorphic; high polarity Catalyst in polymerization, buffer agent in biochemistry Stable under standard conditions
N,N,N',N'-Tetraethylethylenediamine Four ethyl groups 172.31 Flexible backbone; Z′ = 1 Solvent in organic synthesis, ligand for transition metals Moderate thermal stability
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine Four hydroxypropyl groups 292.43 Hydrophilic; chelating properties Pharmaceutical formulations, chelation therapy Sensitive to oxidation
Chlorobenzyl derivative Benzyl groups with Cl substituents ~420 (estimated) Enhanced reactivity due to Cl atoms Flame retardants, halogenated polymer additives Lower thermal stability than parent

Key Research Findings

(a) Polymorphism and Stability
  • Tetrabenzylethylenediamine uniquely exhibits three polymorphs, with stability influenced by crystallization kinetics. Slow evaporation yields thermodynamically stable α/β-phases (Z′ = 0.5), while rapid cooling traps the metastable γ-phase (Z′ = 2) .
  • In contrast, TEMED and Tetraethylethylenediamine lack polymorphism due to smaller substituents and rigid packing .
(b) Molecular Interactions
  • Tetrabenzylethylenediamine : Dominated by C–H⋯π interactions (3.6–3.8 Å) and repulsive C–H⋯H contacts (3.3–3.4 Å) in α/β-phases. The γ-phase features distinct C–H⋯π modes from aromatic rings .
  • TEMED : Relies on weaker van der Waals interactions, limiting its utility in crystal engineering .

Biological Activity

N,N,N',N'-Tetrabenzylethylenediamine (tbeda) is a versatile bidentate ligand extensively studied for its coordination chemistry and biological activities. Its structural flexibility and ability to form stable complexes with various metal ions make it a significant compound in medicinal chemistry and materials science. This article reviews the biological activities associated with tbeda, highlighting its antimicrobial properties, coordination chemistry, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its two ethylenediamine moieties substituted with benzyl groups. This structure contributes to its chelating ability and stability in various chemical environments.

Antimicrobial Activity

Recent studies have demonstrated that tbeda and its metal complexes exhibit significant antimicrobial properties. For instance, research on metal-tbeda complexes showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the free ligand. The mechanism of action is believed to involve the chelation of metal ions, which increases the lipophilicity of the complex, facilitating membrane penetration and disrupting bacterial functions .

Bacteria Activity of tbeda Complexes Reference
Staphylococcus aureusEffective
Escherichia coliEffective
Klebsiella pneumoniaeEffective
Streptococcus pyogenesModerate

Coordination Chemistry

The coordination behavior of tbeda has been extensively studied, particularly in forming complexes with transition metals. For example, copper(II) complexes with tbeda have been synthesized and characterized using X-ray crystallography and spectroscopic methods. These complexes serve as models for understanding the function of copper-containing enzymes, such as catechol 1,2-dioxygenase . The ability to modulate the coordination environment around metal ions using tbeda can lead to novel therapeutic agents.

Case Study 1: Synthesis of Copper Complexes

A study investigated the synthesis of copper(II) complexes using tbeda as a ligand. The resulting complexes were found to cleave catechol derivatives effectively, demonstrating potential applications in biocatalysis .

Case Study 2: Antimicrobial Properties

In another study, various metal-tbeda complexes were tested for their antimicrobial efficacy. The results indicated that these complexes exhibited superior activity against certain pathogens compared to standard antibiotics, suggesting their potential use as alternative antimicrobial agents .

Research Findings

  • Stability : Tbeda forms stable complexes with several transition metals, enhancing their biological activity.
  • Mechanism of Action : The increased lipophilicity of metal-tbeda complexes facilitates penetration into bacterial membranes.
  • Polymorphism : Different polymorphs of tbeda have been identified, which may influence its reactivity and biological activity .

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